Direct Head-to-Head Comparison: 3MBP vs. 4MBP in Human GABA-A Receptor Inhibition
In a direct head-to-head comparison of human GABA-A receptor function, 1-(3-methylbenzyl)piperazine (3MBP) and its para-substituted regioisomer 1-(4-methylbenzyl)piperazine (4MBP) exhibited divergent inhibitory activities, establishing that the meta-methyl substitution pattern confers measurably different pharmacological properties [1].
| Evidence Dimension | GABA-A receptor inhibition (% inhibition at 100 μM) |
|---|---|
| Target Compound Data | 19.0% |
| Comparator Or Baseline | 1-(4-Methylbenzyl)piperazine (4MBP) at 100 μM |
| Quantified Difference | 1.5-fold difference (19.0% vs. 12.5%) |
| Conditions | Human α1β2γ2 GABA-A receptor expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology; GABA EC10 concentration |
Why This Matters
Demonstrates that the meta-methyl substitution pattern (3MBP) yields a 1.5-fold greater GABA-A receptor inhibition than the para-methyl isomer (4MBP) in the same assay, directly informing receptor pharmacology studies where differential modulation is required.
- [1] Honoré, P. H. (2018). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. NeuroToxicology, 51, 1-9. View Source
